![molecular formula C15H32BrN3O2Si2 B2715852 2-[[5-Bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane CAS No. 2375258-77-6](/img/structure/B2715852.png)
2-[[5-Bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[5-Bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane is a complex organic compound that features a triazole ring, a bromine atom, and multiple silyl groups
Vorbereitungsmethoden
The synthesis of 2-[[5-Bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane typically involves multiple stepsThe reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like zinc or lithium reagents .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The triazole ring and silyl groups can participate in oxidation and reduction reactions, altering the compound’s properties.
Silylation and Desilylation: The silyl groups can be added or removed, which is useful in protecting group chemistry
Common reagents used in these reactions include lithium reagents, bromine, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[[5-Bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used in the study of biological systems, particularly in the development of new drugs or biochemical probes
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets. The triazole ring can participate in coordination with metal ions, while the silyl groups can influence the compound’s reactivity and stability. The pathways involved often include nucleophilic substitution and coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-5-tert-butyl-1,3-dimethylbenzene
- tert-Butyl 5-bromo-2-chlorobenzoate
- tert-Butyl bromoacetate .
Eigenschaften
IUPAC Name |
2-[[5-bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32BrN3O2Si2/c1-15(2,3)23(7,8)21-11-13-17-14(16)19(18-13)12-20-9-10-22(4,5)6/h9-12H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMLSARMBVLSSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=NN(C(=N1)Br)COCC[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32BrN3O2Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
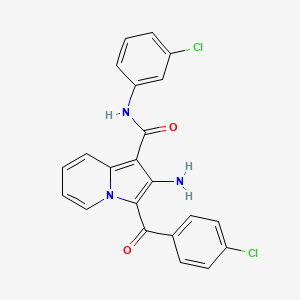
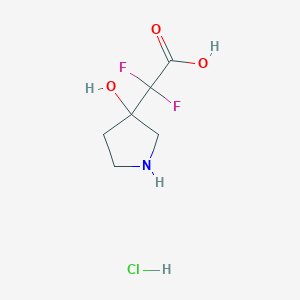
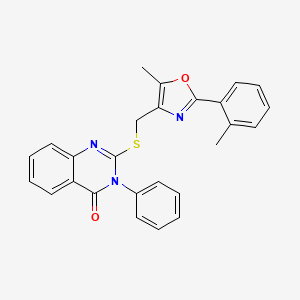
![N-(4-chloro-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2715775.png)
![(Z)-6-(3,4-dimethoxybenzyl)-2-(4-methylbenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2715777.png)

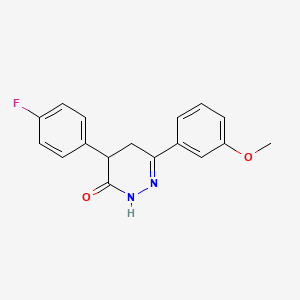
![ethyl 2-(2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)acetate](/img/structure/B2715780.png)
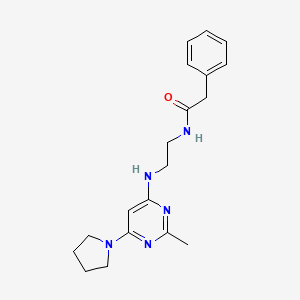
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2715784.png)
![4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one](/img/structure/B2715785.png)
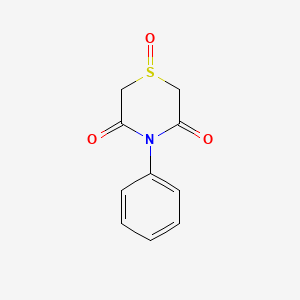
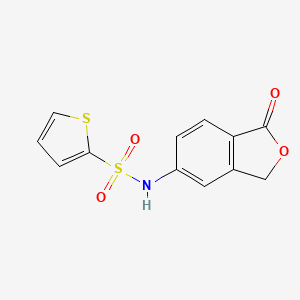
![(Z)-N-cyclohexyl-2-((2-((6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2715792.png)
